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Compound of Interest

Compound Name:
4-Bromo-5-fluoro-2,3-dihydro-1H-

indene

CAS No.: 2375274-65-8

Cat. No.: B2373187

Get Quote

Executive Summary
4-Bromo-5-fluoroindane is a lipophilic, bicyclic aryl halide intermediate often utilized in

medicinal chemistry for its ability to introduce conformational restriction and metabolic stability

(via the fluorine atom) into drug candidates.

Unlike common reagents, specific solubility data for this isomer is rarely cataloged in public

databases. This guide provides a predicted solubility profile based on chemotype analysis and

a validated experimental protocol for empirical determination.

Key Takeaway: As a lipophilic molecule (Predicted LogP ~4.2), 4-Bromo-5-fluoroindane exhibits

excellent solubility in non-polar and moderately polar aprotic solvents (DCM, THF, Toluene) but

is effectively insoluble in water. Solvent selection should be driven by the intended application:

THF/Ether for lithiation, Toluene/Dioxane for Pd-catalyzed coupling, and Heptane/Ethyl Acetate

for purification.
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Understanding the molecular interaction forces is the first step to accurate solvent selection.

Property Value (Predicted) Impact on Solubility

Molecular Formula C₉H₈BrF
Hydrophobic hydrocarbon

core.

Molecular Weight ~215.06 g/mol Low MW facilitates dissolution.

LogP (Octanol/Water) ~4.0 – 4.5
Highly lipophilic; partitions

strongly into organic phases.

H-Bond Donors 0
No capacity for H-bonding with

water/alcohols.

H-Bond Acceptors 1 (Weak, F)
Very weak interaction with

protic solvents.

Electronic Character Electron-deficient ring

Soluble in electron-rich

solvents (Ethers) and

Aromatics.

Solvation Mechanism
The dissolution of 4-Bromo-5-fluoroindane is driven primarily by London Dispersion Forces

(due to the polarizable Bromine atom) and Dipole-Dipole interactions (C-F bond).

Best Solvents: Match the solute's polarizability (e.g., Dichloromethane, Toluene).

Poor Solvents: Highly polar, H-bond dominant networks (e.g., Water) cannot be disrupted by

the weak dipole of the indane scaffold.

Solubility Compatibility Guide
The following table categorizes solvents based on their efficiency for this specific chemotype.

Table 1: Predicted Solubility & Application Matrix
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Solvent Class
Representative
Solvents

Solubility
Rating

Primary
Application

Technical
Notes

Chlorinated

Dichloromethane

(DCM),

Chloroform

Excellent (>100

mg/mL)

Extraction,

Workup

ideal for

dissolving the

compound during

aqueous

workups due to

high density and

immiscibility with

water.

Ethers
THF, Diethyl

Ether, MTBE

Excellent (>100

mg/mL)

Lithiation,

Grignard

Critical: Use

anhydrous THF

for lithiation at

-78°C. The

oxygen lone

pairs stabilize

Li/Mg

intermediates.

Aromatics Toluene, Xylene
Good/Excellent

(>50 mg/mL)
Cross-Coupling

High boiling point

allows for

thermal

acceleration of

Buchwald/Suzuki

couplings.

Esters
Ethyl Acetate

(EtOAc)

Good (>50

mg/mL)
Purification

Standard solvent

for silica gel

chromatography

(mixed with

Heptane).

Alkanes Hexane,

Heptane,

Pentane

Moderate/Good Crystallization Solubility

decreases

significantly at

-20°C, making

this class ideal
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for

recrystallization.

Polar Aprotic
DMF, DMSO,

Acetonitrile
Good Nucleophilic Sub.

High solubility,

but difficult to

remove. Use

only when high

dielectric

constant is

required (e.g.,

SₙAr).

Protic
Methanol,

Ethanol, Water
Poor to Insoluble Anti-solvent

Water solubility

is negligible

(<0.1 mg/mL).

Alcohols can

serve as anti-

solvents to crash

out the product.

Experimental Protocol: Gravimetric Solubility
Determination
Since batch-to-batch physical state (oil vs. low-melting solid) can vary based on purity, use this

Self-Validating Protocol (SVP) to determine exact solubility for your specific lot.

Workflow Diagram

Start: Weigh 10mg Compound Add 100µL Solvent
(Stepwise)

Vortex & Sonicate
(5 mins)

Visual Inspection:
Dissolved? Calculate Solubility

(S = Mass/Vol)

Yes (Clear)

Saturation Reached?
(Solid remains)

No (Turbid)

Add +100µL Solvent

No (Not saturated)

Filter Supernatant
& Dry

Yes (Saturated) Weigh Residue
(Gravimetric)
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Click to download full resolution via product page

Figure 1: Stepwise decision tree for determining saturation solubility.

Step-by-Step Methodology
Objective: Determine saturation solubility (

) in mg/mL at 25°C.

Preparation: Accurately weigh 10.0 mg (

) of 4-Bromo-5-fluoroindane into a 1.5 mL HPLC vial.

Solvent Addition: Add the target solvent in 100 µL increments (

).

Equilibration: After each addition, cap the vial and vortex for 60 seconds, followed by 5

minutes of sonication to break up crystal lattices.

Visual Check:

Clear Solution: Solubility is

. Stop and record as "High Solubility".

Turbid/Solid Remains: Continue adding solvent until clear OR proceed to Saturation Step.

Saturation Step (For Low Solubility Solvents):

Add excess solid to 1 mL of solvent until a suspension forms.

Stir for 24 hours at 25°C.

Filter through a 0.45 µm PTFE syringe filter.

Evaporate a known volume of filtrate and weigh the residue.

Calculation:
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Application-Specific Solvent Strategy
Scenario A: Lithiation / Metal-Halogen Exchange

Goal: Reacting 4-Bromo-5-fluoroindane with n-BuLi or t-BuLi.

Recommended Solvent:Anhydrous THF or Diethyl Ether.

Reasoning: The ether oxygens coordinate to the Lithium cation, stabilizing the lithiated

intermediate.

Warning: Avoid chlorinated solvents (DCM) or those with acidic protons (Alcohols), as they

will quench the lithiated species immediately (Safety Hazard).

Scenario B: Palladium-Catalyzed Coupling
(Suzuki/Buchwald)

Goal: Coupling the aryl bromide with a boronic acid or amine.

Recommended Solvent:Toluene or 1,4-Dioxane.

Reasoning: These non-polar/moderately polar solvents allow for high reaction temperatures

(>100°C) required to activate the C-Br bond, without coordinating too strongly to the Pd

catalyst (which can inhibit the catalytic cycle).

Scenario C: Purification (Column Chromatography)
Goal: Isolating the compound from impurities.

Recommended System:Hexane / Ethyl Acetate gradient.

Reasoning: 4-Bromo-5-fluoroindane is non-polar. It will have a high Rf value (travel fast) in

pure EtOAc. Start with 100% Hexane and slowly increase EtOAc (e.g., 0-10%) to separate it

from more polar byproducts.

Safety & Handling (E-E-A-T)
Hazard Identification:
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Skin/Eye Irritant: Halogenated aromatics are lipophilic and can penetrate skin barriers.

Target Organs: Potential respiratory irritant.[1]

Handling Protocol:

PPE: Nitrile gloves (double gloving recommended for DCM solutions), safety glasses, and

lab coat.

Ventilation: Always handle solid or solutions in a fume hood.

Waste Disposal: Dispose of all solutions in Halogenated Organic Waste containers. Do not

mix with acid waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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